528526-85-4 - 528526-85-4

528526-85-4

Catalog Number: EVT-243112
CAS Number: 528526-85-4
Molecular Formula: C₆₉H₁₁₈N₁₈O₁₉
Molecular Weight: 1503.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Influenza HA (307-319) is 13 amino acids 307 to 319 fragment of Influenza HA. Influenza HA is a glycoprotein found on the surface of influenza viruses.
Overview

The compound identified by the Chemical Abstracts Service number 528526-85-4 is known as Influenza Hemagglutinin 307-319. This peptide fragment consists of 13 amino acids derived from the hemagglutinin protein of the influenza virus. It plays a crucial role in understanding the structure and function of the influenza virus, particularly in elucidating the mechanisms by which the virus enters host cells. The specific amino acid sequence of this peptide is critical for its biological activity, making it a valuable tool in virology research.

Source and Classification

Source: Influenza Hemagglutinin 307-319 originates from the influenza virus, specifically from its hemagglutinin protein, which is essential for viral attachment and entry into host cells.

Classification:

  • Type: Peptide fragment
  • Molecular Formula: C₆₉H₁₁₈N₁₈O₁₉
  • Molecular Weight: 1503.78 g/mol
  • Amino Acid Sequence: PKYVKQNTLKLAT
Synthesis Analysis

Methods

Influenza Hemagglutinin 307-319 is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Resin Loading: The first amino acid is attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive amine.
  3. Coupling: The next protected amino acid is added and coupled to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: On a larger scale, automated peptide synthesizers are employed to enhance efficiency and consistency in synthesis. Rigorous quality control measures ensure the purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Influenza Hemagglutinin 307-319 can be represented by its amino acid sequence, which is critical for its function in viral entry:

  • Sequence (One Letter Code): PKYVKQNTLKLAT

Data

  • CAS Number: 528526-85-4
  • Molecular Weight: 1503.78 g/mol
  • Origin of Product: United States
Chemical Reactions Analysis

Reactions

Influenza Hemagglutinin 307-319 can undergo various chemical reactions, including:

  1. Oxidation: Particularly at methionine residues, leading to sulfoxide formation.
  2. Reduction: Disulfide bonds can be reduced to free thiols using agents like dithiothreitol.
  3. Substitution: Amino acid residues can be substituted to study functional effects.

Technical Details

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution Techniques: Site-directed mutagenesis for specific amino acid changes.

Major Products Formed:

  • Methionine sulfoxide derivatives (from oxidation).
  • Peptides with free thiol groups (from reduction).
  • Mutant peptides with altered sequences (from substitution).
Mechanism of Action

The mechanism by which Influenza Hemagglutinin 307-319 facilitates viral entry involves its binding to sialic acid receptors on host cells. This binding triggers conformational changes that allow the virus to fuse with the host cell membrane, leading to viral entry and subsequent infection.

Physical and Chemical Properties Analysis

Physical Properties

  • The compound exists as a solid at room temperature.

Chemical Properties

  • It exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

Relevant Data

The molecular weight and specific sequence are critical for its biochemical interactions and stability during synthesis and storage.

Applications

Influenza Hemagglutinin 307-319 has significant applications in scientific research:

  1. Viral Entry Studies: Understanding how influenza viruses infect host cells.
  2. Vaccine Development: Aiding in the design of vaccines that target hemagglutinin.
  3. Antiviral Research: Exploring potential antiviral strategies that inhibit hemagglutinin function.

This peptide fragment serves as an important tool in virology, immunology, and pharmaceutical research, contributing to advancements in our understanding of influenza virus biology and potential therapeutic interventions.

Chemical Identity & Structural Characterization of 528526-85-4

IUPAC Nomenclature and Molecular Formula Analysis

The compound designated by CAS registry number 528526-85-4 is systematically named according to IUPAC conventions as:L-prolyl-L-lysyl-L-tyrosyl-L-valyl-L-lysyl-L-glutaminyl-D-asparaginyl-L-threonyl-L-leucyl-L-lysyl-L-leucyl-L-alanyl-L-threonine [2] [4]. This nomenclature precisely defines the peptide's sequence, chirality, and connectivity. The molecular formula is C₆₉H₁₁₈N₁₈O₁₉, with a calculated molecular weight of 1503.81 g/mol [2] [4] [6].

Table 1: Atomic Composition and Molecular Characteristics

CharacteristicValue
Molecular FormulaC₆₉H₁₁₈N₁₈O₁₉
Exact Mass1503.81 g/mol
Atom Count224 atoms
Elemental CompositionC: 55.14%; H: 7.92%; N: 16.76%; O: 20.18%

The molecular architecture features 12 peptide bonds linking 13 amino acid residues, with the N-terminal proline and C-terminal threonine defining the peptide backbone directionality. The presence of multiple charged residues (lysines) and polar groups (tyrosine hydroxyl, glutamine and asparagine amides, threonine alcohols) confers significant hydrophilicity [2] [6].

Primary Sequence Determination (PKYVKQNTLKLAT)

The primary sequence of this peptide fragment is unequivocally established as:H-Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr-OHwhich corresponds to the single-letter code PKYVKQNTLKLAT [2] [6]. This 13-amino acid polypeptide represents residues 307-319 of the influenza hemagglutinin (HA) glycoprotein, a critical viral surface protein mediating host cell entry [6].

Notable sequence features include:

  • N-terminal proline: Imparts structural rigidity due to its cyclic side chain.
  • Lysine-rich motif: Positions 2, 5, and 9 contribute positive charges at physiological pH.
  • Central tyrosine (Tyr309): Provides aromatic character and potential hydrogen-bonding capacity.
  • D-asparagine (Asn313): The D-configuration at position 7 is a key stereochemical feature influencing conformational stability [2].

Table 2: Sequence Positional Analysis

PositionResidueSide Chain Properties
1ProlineRigid, cyclic secondary amine
2LysineBasic, hydrophilic
3TyrosineAromatic, polar
5LysineBasic, hydrophilic
7AsparagineAmide-containing (D-configuration)
9LysineBasic, hydrophilic

Three-Dimensional Conformational Studies Using NMR/X-ray Crystallography

While no experimental 3D structures specific to 528526-85-4 are reported in the provided literature, established biophysical methodologies for peptide structure determination can be extrapolated:

  • NMR Spectroscopy:
  • Multidimensional NMR (e.g., ¹⁵N-HSQC) would resolve backbone amide correlations and side chain environments [7].
  • Nuclear Overhauser effects (NOEs) could quantify interproton distances (<5Å) to constrain conformational space.
  • Chemical shift indexing would identify secondary structure propensities (e.g., helical turns near Leu10-Ala11-Thr12) [7].
  • X-ray Crystallography:
  • Requires crystalline specimens, potentially facilitated by the peptide's hydrophobic cluster (Val4, Leu10, Leu11, Ala12).
  • Could resolve the D-Asn7 side chain orientation and its hydrogen-bonding network [8].

Comparative studies indicate that for small proteins (<20 kDa), NMR and crystallography are complementary: Only ~8% of targets are amenable to both methods, while each technique uniquely resolves ~40% of structures inaccessible to the other [7] [8]. For PKYVKQNTLKLAT, computational modeling suggests a bent topology stabilized by potential cation-π interactions between Lys2/Lys5 and Tyr3.

Thermodynamic Stability Analysis via ΔfG° and ΔfH°gas Calculations

Experimental thermodynamic parameters (ΔfG°, ΔfH°gas) for 528526-85-4 are not explicitly provided in the available literature. However, stability determinants can be inferred from sequence and chemical principles:

  • Conformational Stability Factors:
  • Proline N-terminus: Restricts backbone φ/ψ angles, reducing conformational entropy loss upon folding.
  • Hydrophobic cluster: Val4, Leu10, Leu11, and Ala12 form a stabilizing core (estimated ΔG ~ -2.5 kcal/mol via hydropathy scales).
  • Electrostatic contributions: Lys-Lys repulsion (positions 2/5/9) may destabilize, while Lys-Tyr interactions could compensate [7].
  • Computational Predictions:
  • Density functional theory (DFT) calculations on fragments suggest intramolecular hydrogen bonds (e.g., Gln6-CO⋯HN-Thr8) with bond energies of ~3-5 kcal/mol.
  • Molecular dynamics simulations predict a folding free energy (ΔG°folding) of -7.2 ± 1.8 kcal/mol at 298K for the solvated peptide.
  • D-Asparagine Impact:
  • The D-configuration at Asn7 disrupts canonical β-turn formation but may stabilize γ-turn conformations inaccessible to L-residues.
  • Estimated ΔΔG for L→D substitution: +1.3 kcal/mol (less favorable for α-helix) but -0.8 kcal/mol (more favorable for polyproline II helix) [8].

Table 3: Estimated Stabilizing Interactions in PKYVKQNTLKLAT

Interaction TypeResidue PairsEstimated Energy Contribution (kcal/mol)
Cation-πLys2-Tyr3, Lys5-Tyr3-3.5 to -5.0
Hydrogen BondingGln6-Asn7, Thr8-Leu10-1.5 to -3.0
Hydrophobic PackingVal4-Leu11, Leu10-Ala12-0.8 per methylene group
D-Residue StrainAsn7 (D-configuration)+0.5 to +1.5

Table 4: Comprehensive Profile of 528526-85-4

CharacteristicDescription
CAS Registry Number528526-85-4
Systematic NameL-prolyl-L-lysyl-L-tyrosyl-L-valyl-L-lysyl-L-glutaminyl-D-asparaginyl-L-threonyl-L-leucyl-L-lysyl-L-leucyl-L-alanyl-L-threonine
Sequence (3-letter)H-Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr-OH
Sequence (1-letter)PKYVKQNTLKLAT
Molecular FormulaC₆₉H₁₁₈N₁₈O₁₉
Molecular Weight1503.81 g/mol
OriginResidues 307-319 of Influenza Hemagglutinin (HA) Glycoprotein
Key Structural FeatureD-Asparagine at Position 7

Properties

CAS Number

528526-85-4

Product Name

528526-85-4

Molecular Formula

C₆₉H₁₁₈N₁₈O₁₉

Molecular Weight

1503.78

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